2-(2,6-Dimethoxyphenyl)pyrrolidine

Overview

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “2-(2,6-Dimethoxyphenyl)pyrrolidine”, can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for “2-(2,6-Dimethoxyphenyl)pyrrolidine” is not detailed in the available literature.Molecular Structure Analysis

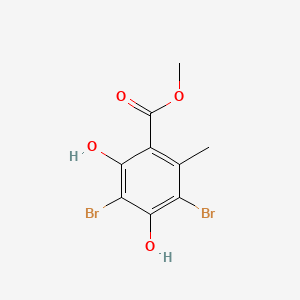

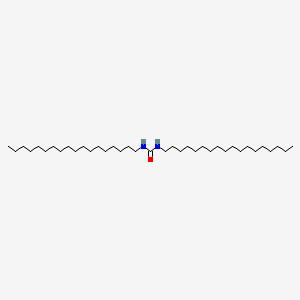

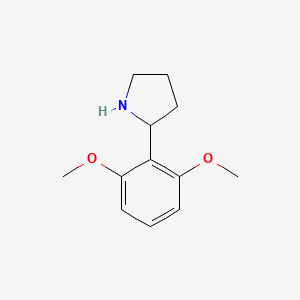

The molecular structure of “2-(2,6-Dimethoxyphenyl)pyrrolidine” consists of a pyrrolidine ring attached to a phenyl ring with two methoxy groups at the 2 and 6 positions . The InChI code for the compound is 1S/C12H17NO2.ClH/c1-14-10-6-3-7-11(15-2)12(10)9-5-4-8-13-9;/h3,6-7,9,13H,4-5,8H2,1-2H3;1H .Physical And Chemical Properties Analysis

“2-(2,6-Dimethoxyphenyl)pyrrolidine” is a powder at room temperature . It has a molecular weight of 207.27 .Scientific Research Applications

Analgesic Activity

The compound 1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine exhibits analgesic activity. This finding is supported by a study on its crystal structure, which shows that the cycloaliphatic amine part of the molecule contributes to its analgesic properties (Ç. Tarimci et al., 2003).

Photophysical and Electrochemical Properties

A study on the synthesis, photophysical, and electrochemical properties of 4′-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines reveals that these compounds demonstrate interesting photophysical characteristics and reversible redox reactions. This suggests potential applications in areas such as light-emitting materials and electrochemical sensors (R. Golla et al., 2020).

Oxidase Activity

2,6-Dimethoxyphenol, a related compound, has been studied for its oxidase activity in various microbial blue multicopper proteins. These studies indicate the potential use of 2,6-dimethoxyphenol derivatives in understanding and utilizing these enzymatic activities for biotechnological applications (F. Solano et al., 2001).

Anticancer Activity

Research on 2-(3,4-dimethoxyphenyl)-6-(1,2,3,6-tetrahydropyridin-4-yl) imidazo[1,2-a]pyridine analogues highlights their potential as antiproliferative agents against various cancer cell lines. This points to the relevance of 2-(2,6-Dimethoxyphenyl)pyrrolidine derivatives in cancer research and potential drug development (Surendar Chitti et al., 2019).

Coordination Chemistry

The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands, which include derivatives of 2-(2,6-Dimethoxyphenyl)pyrrolidine, have been explored. These compounds show potential in the field of supramolecular chemistry, particularly in the development of luminescent lanthanide compounds and iron complexes with unique thermal and photochemical properties (M. Halcrow, 2005).

Safety and Hazards

The safety data sheet for “2-(2,6-Dimethoxyphenyl)pyrrolidine” indicates that it is harmful if swallowed and may cause skin irritation and serious eye damage . It may also cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

properties

IUPAC Name |

2-(2,6-dimethoxyphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-14-10-6-3-7-11(15-2)12(10)9-5-4-8-13-9/h3,6-7,9,13H,4-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZQQZBQBVNECV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394036 | |

| Record name | 2-(2,6-dimethoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

383127-42-2 | |

| Record name | 2-(2,6-dimethoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[2-(4-phenylphenyl)propan-2-yloxycarbonyloxy]benzoate](/img/structure/B1598505.png)